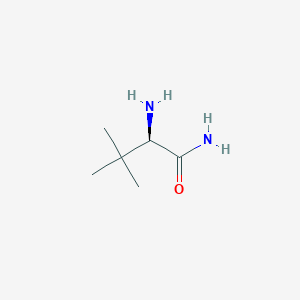

(R)-2-Amino-3,3-dimethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCCWSPZIUXEA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436596 | |

| Record name | d-tert-leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319930-78-4 | |

| Record name | tert-Leucinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319930784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-tert-leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-LEUCINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIR9JU6U4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Significance and Design Principles in Chiral Amide Chemistry

The efficacy of (R)-2-Amino-3,3-dimethylbutanamide as a chiral auxiliary stems from fundamental principles of stereochemistry and steric hindrance. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to direct the formation of a new stereocenter with a specific configuration. After fulfilling its role, the auxiliary is typically cleaved and can often be recovered for reuse.

The design of an effective chiral auxiliary hinges on several key factors: it must be enantiomerically pure, it should attach to the substrate readily, it must effectively bias the stereochemical outcome of a reaction, and it must be easily removable under mild conditions. This compound fulfills these criteria adeptly. Its rigid and sterically demanding tert-butyl group effectively shields one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered face. This directed attack leads to a high degree of stereoselectivity, yielding one enantiomer of the product in significant excess over the other.

The amide functionality of the molecule provides a convenient handle for its attachment to various substrates, such as carboxylic acids or their derivatives. The resulting chiral amide can then undergo a variety of chemical transformations, with the stereochemical outcome dictated by the auxiliary.

Overview of Academic Research Trajectories and Potential

Chemical Synthesis Approaches to Enantiopure and Racemic Forms

The chemical synthesis of this compound encompasses classical reactions as well as modern asymmetric transformations designed to achieve high levels of stereoselectivity.

Direct Hydrolysis of Nitrile Precursors (e.g., 2-amino-2,3-dimethylbutanenitrile)

The direct hydrolysis of the corresponding nitrile, 2-amino-3,3-dimethylbutanenitrile, represents a straightforward route to 2-amino-3,3-dimethylbutanamide. Typically, this transformation is carried out under strong acidic conditions. For instance, the reaction of 2-amino-2,3-dimethylbutanenitrile (B50279) with concentrated sulfuric acid can yield the racemic amide. nih.govresearchgate.net The process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization to the amide.

While effective for producing the racemic mixture, achieving high enantioselectivity through direct chemical hydrolysis of a racemic nitrile precursor is challenging. Stereoselective hydrolysis would necessitate the use of a chiral catalyst or reagent that can differentiate between the two enantiomers of the nitrile, a strategy that is less commonly reported for this specific transformation compared to enzymatic methods.

Application of the Strecker Reaction and Enantiomeric Enrichment Techniques

The Strecker synthesis is a powerful and versatile method for the preparation of α-amino acids and their derivatives, starting from an aldehyde or ketone. wikipedia.orgresearchgate.net In the context of 2-amino-3,3-dimethylbutanamide, the classical Strecker reaction would involve the reaction of 3,3-dimethyl-2-butanone with ammonia (B1221849) and a cyanide source to form the corresponding α-aminonitrile, 2-amino-3,3-dimethylbutanenitrile. chemsrc.com Subsequent hydrolysis of this nitrile yields the target amide. wikipedia.orgresearchgate.net

To obtain the desired (R)-enantiomer, asymmetric variations of the Strecker reaction have been developed. These methods typically employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity. One notable approach involves the use of a chiral amine, such as (R)-phenylglycine amide, as a chiral auxiliary. This auxiliary reacts with the ketone to form a chiral imine, which then undergoes diastereoselective addition of cyanide. The resulting diastereomerically enriched α-aminonitrile can then be separated and hydrolyzed to the desired enantiopure amino amide. nih.gov Such reactions can be coupled with in situ crystallization-induced asymmetric transformations, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that specific isomer and leading to high diastereomeric excess. nih.gov

Another advanced strategy is the use of catalytic asymmetric Strecker reactions. These reactions utilize a chiral catalyst, often a metal complex or an organocatalyst, to control the stereochemical outcome of the cyanide addition to an imine. For example, chiral thiourea-based catalysts have been shown to be effective in the enantioselective hydrocyanation of imines, yielding α-aminonitriles with high enantiomeric excess. nih.gov

Once a racemic or partially enriched mixture of 2-amino-3,3-dimethylbutanamide is obtained, enantiomeric enrichment can be achieved through techniques such as Viedma ripening. wikipedia.org This process, also known as attrition-enhanced deracemization, involves the continuous grinding of a slurry of a racemic conglomerate in the presence of a racemizing agent. wikipedia.orgresearchgate.net This leads to the preferential growth of crystals of one enantiomer at the expense of the other, ultimately resulting in a solid phase of high enantiomeric purity. wikipedia.orgresearchgate.net

Advanced Organic Transformations for Stereoselective Synthesis

Beyond the Strecker reaction, other advanced organic transformations can be employed for the stereoselective synthesis of this compound. A prominent example is the use of N-tert-butanesulfinyl imines as versatile intermediates. nih.gov Enantiomerically pure tert-butanesulfinamide can be condensed with 3,3-dimethyl-2-butanone to form a chiral N-tert-butanesulfinyl ketimine. The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling highly diastereoselective nucleophilic additions to the imine carbon. The addition of a suitable nitrogen nucleophile, followed by cleavage of the sulfinyl group, would afford the enantiomerically enriched amine. Subsequent functional group manipulations can then lead to the target amide. This methodology offers a robust pathway to a wide array of chiral amines with high stereopurity. nih.gov

Biocatalytic Routes to this compound

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. chemsrc.com Enzymes, particularly nitrile hydratases and amidases, have been successfully utilized for the production of this compound.

Enzymatic Catalysis Utilizing Nitrile Hydratase

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. bldpharm.com Several microbial sources of nitrile hydratase have been identified and applied for the synthesis of 2-amino-3,3-dimethylbutanamide from 2-amino-3,3-dimethylbutyronitrile.

Table 1: Nitrile Hydratase-Catalyzed Synthesis of 2-Amino-3,3-dimethylbutanamide

| Microbial Source | Key Findings | Reference |

| Rhodococcus qingshengii | A newly isolated strain demonstrated the ability to convert 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide (B41022) (ADBA). The cells tolerated KCN up to 5 mM and ADBA up to 40 g/l. At 10 °C, a product concentration of 33.8 g/l with a yield of 84.5% was achieved. researchgate.netnih.gov | researchgate.netnih.gov |

| Nocardia globerula | A strain of Nocardia globerula (CCTCC No: M209214) produces a nitrile hydratase that can be used as a catalyst for the hydration of 2-amino-2,3-dimethylbutyronitrile to the corresponding amide. The reaction is typically carried out at a pH between 6.0 and 10.0 and a temperature of 20-40 °C. google.comnih.gov | google.comnih.gov |

| Rhodococcus erythropolis | While primarily known for its amidase activity, some strains of Rhodococcus erythropolis also possess nitrile hydratase activity. nih.govnih.govnih.gov The combination of nitrile hydratase and a stereoselective amidase within the same organism can be exploited for the production of enantiopure amino acids from racemic nitriles. nih.gov | nih.govnih.govnih.gov |

Microbial Fermentation Strategies for Enantioselective Production

Microbial fermentation offers a scalable and cost-effective method for producing this compound. This approach leverages whole microbial cells as biocatalysts, eliminating the need for enzyme purification.

Strains of Rhodococcus qingshengii and Nocardia globerula have been successfully used in fermentation processes for the production of 2-amino-3,3-dimethylbutanamide. nih.govgoogle.com The fermentation conditions, including medium composition, pH, and temperature, are optimized to maximize both cell growth and the expression of the desired nitrile hydratase activity. For instance, a patented method describes the use of fermented cultures of Rhodococcus qingshengii CCTCC NO: M 2010050, Nocardia globerula CCTCC NO: M 209214, or Rhodococcus erythropolis CCTCC NO: M 209244 to catalyze the conversion of 2-amino-2,3-dimethyl butyronitrile (B89842) to the corresponding amide. google.com These processes are noted for their mild reaction conditions, reduced waste, and high yields, making them suitable for industrial-scale production. google.com

Furthermore, the concept of dynamic kinetic resolution can be applied in a whole-cell system. This involves using a microorganism that possesses both a racemase to interconvert the enantiomers of the starting nitrile and a stereoselective amidase that preferentially hydrolyzes one enantiomer of the amide product to the corresponding carboxylic acid. While a specific example for the direct production of this compound via this route is not detailed, the principle has been demonstrated for the synthesis of other chiral amino acids using organisms like Rhodococcus erythropolis, which contains both nitrile hydratase and stereoselective amidase activities. researchgate.netnih.govjmb.or.krnih.gov This approach allows for the theoretical conversion of a racemic starting material into a single enantiomer of the desired product with a yield approaching 100%.

Optimization of Bioreaction Conditions and Enzyme Performance

Influence of pH and Temperature

The catalytic activity of nitrile hydratase is profoundly influenced by the pH and temperature of the reaction medium. Studies have determined that a broad pH range of 6.0 to 10.0 is viable for the catalytic hydration process. google.com For instance, resting cells of Rhodococcus boritolerans CCTCC M 208108 have demonstrated high tolerance to alkaline conditions, functioning effectively at a pH of 9.3. researchgate.net In other studies using Nocardia globerula CCTCC No: M209214, a phosphate (B84403) buffer with a pH of 7.8 was successfully employed. google.com

Temperature is another critical parameter. The operational temperature for the enzymatic conversion is generally between 15°C and 40°C. google.comgoogle.com However, temperature control has been identified as a crucial strategy to overcome challenges such as inhibition by cyanide, which can be released from the substrate ADBN. researchgate.net By maintaining the reaction temperature at 10°C, the inhibition of NHase by cyanide was successfully mitigated, demonstrating that lower temperatures can be advantageous for enzyme stability and sustained activity. researchgate.net One specific protocol involves a preheating step followed by conducting the reaction at 30°C to achieve a high yield. google.com Another optimized process runs the reaction at 35°C for 60 minutes. google.com

Table 1: Optimized Bioreaction Parameters for Nitrile Hydratase from Various Microbial Sources

| Microorganism | Substrate | Substrate Conc. | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nocardia globerula CCTCC M209214 | 2-amino-2,3-dimethylbutyronitrile | 0.2 M | 7.8 | 30 | 40 min | 95.5 | google.com |

| Strain from Patent CN101886096B | 2-amino-2,3-dimethylbutyronitrile | 0.15 M | 7.2 | 35 | 60 min | >95 | google.com |

Substrate and Product Concentration Tolerance

The concentrations of both the substrate (ADBN) and the product (this compound) are pivotal factors affecting reaction equilibrium and enzyme stability. Initial substrate concentrations for the bioconversion are typically managed in the range of 0.03 M to 0.3 M. google.comgoogle.com To maintain productivity and avoid substrate depletion, a fed-batch strategy can be employed, where the substrate is replenished whenever its concentration falls below a certain threshold, such as 0.01 M. google.comgoogle.com

A significant challenge in biocatalysis is product inhibition, where the accumulation of the target compound slows down or halts the enzyme's activity. However, the nitrile hydratase from Rhodococcus boritolerans CCTCC M 208108 has shown remarkable tolerance to high concentrations of the product, withstanding up to 40 g/L of 2-amino-2,3-dimethylbutyramide. researchgate.net This robustness is highly desirable for developing commercially viable processes, as it allows for higher product titers in a single batch.

Enhancement of Enzyme Performance in Biphasic Systems

A study investigating the hydration of ADBN catalyzed by Rhodococcus sp. AJ270 found that a biphasic system composed of HFE-7100 and water (in a 10% v/v ratio) was highly effective. This system was noted for reducing product inhibition and preventing substrate hydrolysis, leading to an average product yield of 97.3%. researchgate.net Another successful application involved an n-hexane/water (30/70 v/v) biphasic system for the continuous production of the target amide using R. boritolerans. researchgate.net This approach not only increased the final product concentration to 50 g/L but also boosted the catalyst productivity to 6.3 g of product per gram of catalyst. researchgate.net

Table 2: Comparison of Aqueous vs. Biphasic Systems in ADBA Synthesis

| System Type | Solvent(s) | Product Concentration | Yield (%) | Catalyst Productivity | Reference |

|---|---|---|---|---|---|

| Aqueous | Water/Buffer | 40 g/L | - | - | researchgate.net |

| Biphasic | n-hexane/water (30/70 v/v) | 50 g/L | 91% | 6.3 g product/g catalyst | researchgate.net |

Catalyst Reusability and Productivity

Role of R 2 Amino 3,3 Dimethylbutanamide As a Chiral Precursor and Building Block

Applications in Asymmetric Synthesis

The strategic use of (R)-2-Amino-3,3-dimethylbutanamide is a cornerstone in various asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds.

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, and this compound serves as an effective scaffold for their creation. The primary amine and amide functionalities provide convenient handles for chemical modification, allowing for the attachment of various coordinating groups. The inherent chirality of the molecule is then transferred during a chemical reaction, guiding the formation of a specific stereoisomer. For instance, chiral ligands derived from this amide can be complexed with transition metals to create catalysts for a wide range of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The synthesis of complex molecules with multiple stereocenters is a significant challenge in organic chemistry. This compound provides a reliable starting point for the construction of such stereodefined molecular architectures. nih.gov Its rigid and predictable conformational bias, imparted by the tert-butyl group, allows for high levels of stereocontrol in subsequent reactions. This has been demonstrated in the synthesis of various natural products and pharmaceutical intermediates where precise control over the three-dimensional arrangement of atoms is paramount for biological activity. A notable example is its use in a chiral template-driven synthesis, which deviates from traditional methods that often rely on expensive starting materials. nih.gov

Peptidomimetics, or peptide-like scaffolds, are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. This compound is a valuable precursor in this area due to its structural resemblance to amino acids. mdpi.com Its incorporation into peptide chains can induce specific secondary structures and provide resistance to enzymatic degradation. The synthesis of enantiomerically enriched diethyl 2-amino- and 2,3-diaminopropylphosphonates has been achieved starting from N-protected (aziridin-2-yl)methylphosphonates, showcasing the utility of such building blocks. mdpi.com

Derivatization Strategies and Analogue Development

The versatility of this compound is further enhanced through various derivatization strategies, allowing for the development of a wide range of analogues with tailored properties.

The amide nitrogen of this compound can be readily functionalized to produce a diverse library of substituted amide derivatives. A prominent example is the synthesis of N'-benzyl 2-amino acetamides. These derivatives have been investigated for their potential biological activities. chapman.edu The synthesis often involves the reaction of the primary amine with a suitable benzylating agent, followed by further modifications. The resulting N'-benzyl amides can exhibit a range of pharmacological properties, and their synthesis allows for systematic structure-activity relationship (SAR) studies. For instance, thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have been synthesized and evaluated for their kinase inhibitory and anticancer activities. chapman.edu

| Derivative Type | Synthetic Approach | Key Features | Potential Applications |

| N'-benzyl 2-amino acetamides | Reaction with benzylating agents | Introduction of an aromatic moiety | Medicinal chemistry, SAR studies |

| Thiazolyl N-benzyl-substituted acetamides | Multi-step synthesis involving heterocycle formation | Combination of thiazole (B1198619) and N-benzyl acetamide motifs | Kinase inhibitors, anticancer agents |

This table summarizes the synthesis and potential applications of substituted amide derivatives of this compound.

| Functionalization Site | Modification Strategy | Purpose | Example |

| 4'-position of N-benzyl group | Introduction of various substituents (e.g., methoxy, hydroxy) | Structure-activity relationship studies | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as enzyme inhibitors |

This table illustrates the functionalization at peripheral sites of this compound derivatives for structure-reactivity studies.

Incorporation into Complex Molecular Frameworks (e.g., retroviral protease inhibitors)

The chiral integrity and sterically demanding nature of this compound, and its corresponding amino acid L-tert-leucine, make it a valuable precursor and building block in the synthesis of complex, high-value molecules. Its rigid structure and bulky tert-butyl group are particularly useful for influencing the stereochemical outcome of reactions and for creating specific interactions within the binding pockets of biological targets. This is prominently demonstrated in the synthesis of certain antiretroviral drugs, where precise stereochemistry is paramount for therapeutic activity.

A prime example of its application is in the industrial synthesis of Atazanavir, an essential protease inhibitor used in the treatment of HIV infection. While this compound itself is not directly incorporated, its corresponding amino acid, L-tert-leucine, is the direct precursor to a key intermediate: N-methoxycarbonyl-L-tert-leucine. chemicalbook.comnih.gov The synthesis of Atazanavir often employs a convergent strategy, where different fragments of the final molecule are prepared separately and then coupled together.

In this context, N-methoxycarbonyl-L-tert-leucine serves as a crucial chiral building block that is coupled with other complex intermediates to construct the Atazanavir backbone. google.comgoogle.com For instance, one patented process describes the reaction of N-methoxycarbonyl-L-tert-leucine with a complex hydrazine (B178648) derivative hydrochloride salt to form an advanced amide intermediate. google.com This coupling reaction is a critical step that introduces the characteristic tert-butyl group and the (S)-stereocenter derived from the parent amino acid into the final drug structure.

The significance of this particular building block extends beyond simply providing a piece of the molecular puzzle. Research has shown that the bulky and chiral N-(methoxycarbonyl)-l-tert-leucinyl moiety plays a crucial stereodirecting role in subsequent synthetic transformations. acs.org Specifically, it controls the highly diastereoselective reduction of a nearby ketone group to afford the desired (S)-hydroxyl configuration in the final syn-1,2-amino alcohol structure of Atazanavir. acs.org This control is vital for the drug's ability to effectively bind to the active site of the HIV protease enzyme.

The following table outlines a representative example of a coupling reaction involving the N-methoxycarbonyl-L-tert-leucine intermediate in the synthesis of an Atazanavir precursor, as detailed in the patent literature.

Table 1: Example of a Coupling Reaction in Atazanavir Synthesis

| Reactants | Coupling Agents | Solvent System | Reaction Conditions | Product | Ref |

|---|

This strategic incorporation highlights the role of this compound's derivative not just as a structural component, but as an active participant in guiding the formation of other critical stereocenters within a complex molecular framework. The unique steric and chiral properties inherited from this simple amino amide are thus indispensable for the efficient and stereocontrolled synthesis of complex pharmaceuticals like Atazanavir. acs.orgacs.org

Structural and Mechanistic Investigations of R 2 Amino 3,3 Dimethylbutanamide Derivatives

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

The application of (R)-2-amino-3,3-dimethylbutanamide derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgtcichemicals.com The auxiliary is later removed, having fulfilled its role of controlling the stereochemical outcome of the reaction. sigmaaldrich.com

Influence of Electronic and Steric Parameters on Reaction Outcomes

The synthetic utility of this compound derivatives is profoundly influenced by both electronic and steric factors. The sterically imposing tert-butyl group is a defining feature, creating a chiral environment that effectively shields one face of a reacting molecule. This steric hindrance directs incoming reagents to the opposite, less hindered face, resulting in high levels of stereoselectivity.

In the context of their use as chiral auxiliaries, modifications to the amide nitrogen allow for the fine-tuning of these parameters. For instance, the attachment of various acyl groups can alter the electronic nature of the auxiliary. Electron-withdrawing groups can enhance the acidity of the α-proton, facilitating enolate formation, while the steric bulk of the acyl group can further refine the stereochemical control.

Table 1: Influence of Acyl Group R on Diastereoselectivity in an Aldol Reaction

| Entry | Acyl Group (R-CO) | Lewis Acid | Product Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | Acetyl | TiCl₄ | 95:5 |

| 2 | Pivaloyl | TiCl₄ | >99:1 |

| 3 | Benzoyl | TiCl₄ | 92:8 |

Note: The data presented in this table is illustrative and compiled from general principles of asymmetric synthesis involving similar chiral auxiliaries.

As shown in the table, increasing the steric bulk of the acyl group from acetyl to the more demanding pivaloyl group can lead to a significant enhancement in the diastereoselectivity of the reaction. This is a direct consequence of the increased steric repulsion, which more effectively dictates the trajectory of the approaching electrophile.

Correlation of Stereochemical Features with Molecular Function

The absolute configuration of the stereocenter in this compound is paramount to its function. The (R)-configuration establishes a specific three-dimensional arrangement of substituents around the chiral carbon. When this unit is incorporated into a larger molecule, it pre-organizes the transition state of a reaction in a predictable manner, favoring the formation of one enantiomer over the other.

This principle is fundamental to its role in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. wikipedia.org For example, in the alkylation of enolates derived from N-acylated this compound, the tert-butyl group effectively blocks one face of the enolate, forcing the alkylating agent to approach from the opposite side. This results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's chiral center. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product. The reliability of this stereochemical induction makes these auxiliaries valuable tools in the synthesis of complex molecules like natural products and pharmaceuticals. sigmaaldrich.com

Elucidation of Molecular Recognition Principles

Beyond their role in synthesis, derivatives of this compound are crucial components in the design of biologically active molecules, particularly as enzyme inhibitors. The tert-leucine side chain is a common feature in ligands designed to bind to protein active sites.

Chemical Interaction Studies with Defined Macromolecular Targets (e.g., enzymes, receptors)

Structure-activity relationship (SAR) studies have been instrumental in understanding how derivatives of (R)-tert-leucinamide interact with macromolecular targets. For example, in the development of synthetic cannabinoid receptor agonists, the tert-leucinamide head group has been shown to confer higher affinity and potency compared to derivatives containing valinamide (B3267577) or phenylalaninamide. nih.govnih.gov

A systematic study of indole-, indazole-, and 7-azaindole-3-carboxamides revealed key SAR insights:

Amino Acid Side-Chain: For a given molecular core, the binding affinities and functional potencies at cannabinoid receptors CB₁ and CB₂ followed the trend: tert-leucinamides > valinamides ≫ phenylalaninamides. nih.govresearchgate.net

Core Structure: For a given amino acid, the trend for affinities and potencies was: indazoles > indoles ≫ 7-azaindoles. nih.govresearchgate.net

These findings highlight the critical role of the bulky, lipophilic tert-butyl group in establishing favorable interactions within the receptor's binding pocket. This group can engage in van der Waals and hydrophobic interactions that are crucial for anchoring the ligand and inducing the conformational changes necessary for receptor activation. The (S)-enantiomer, which corresponds to the L-amino acid, is typically the more active form. nih.govlincoln.ac.uk

Table 2: Binding Affinity (Kᵢ) of Indazole Carboxamide Derivatives at the CB₁ Receptor

| Compound ID | Amino Acid Moiety | Kᵢ at CB₁ Receptor (nM) |

|---|---|---|

| ADB-BUTINACA | tert-Leucinamide | 0.299 |

| AB-BUTINACA | Valinamide | 1.98 |

| APP-BUTINACA | Phenylalaninamide | 15.6 |

Source: Data adapted from studies on synthetic cannabinoid receptor agonists. nih.gov

Computational Modeling of Ligand-Receptor Binding Modes

Computational methods, such as molecular docking and molecular dynamics simulations, provide powerful insights into the specific interactions between this compound derivatives and their biological targets. nanobioletters.commdpi.com These techniques allow for the visualization of binding poses at an atomic level, helping to rationalize observed SAR data. researchgate.net

For instance, modeling can predict that the tert-butyl group displaces water molecules from the binding site, leading to a favorable entropic contribution to the binding free energy. Furthermore, these models can reveal subtle differences in the binding modes of various derivatives, explaining why a tert-leucinamide might be a more potent agonist than a corresponding valinamide derivative, where the isopropyl group is less sterically demanding. nih.gov This detailed structural information is invaluable for the rational design of new, more potent, and selective ligands. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Contexts

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis of Enantiomers and Racemates

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. springernature.com It is an indispensable tool for the unambiguous assignment of the absolute configuration of chiral centers, a critical aspect for molecules like (R)-2-amino-3,3-dimethylbutanamide. springernature.comthieme-connect.de The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. For chiral molecules, the phenomenon of anomalous scattering allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.deed.ac.uk

While a specific crystal structure for the pure (R)-enantiomer is not detailed in the provided search results, a comprehensive crystallographic analysis has been performed on the racemic mixture of (R)- and (L)-2-amino-2,3-dimethylbutanamide. nih.gov The study of the racemate provides significant insight into the solid-state behavior of the compound. The crystal structure of the racemate was solved and refined in the monoclinic, centrosymmetric space group P2₁/c. nih.gov The presence of an inversion center in this space group is characteristic of a crystal containing equal amounts of both enantiomers. ed.ac.uknih.gov

In the solid state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional network that connects the (R) and (L) enantiomers. nih.gov This analysis is crucial for understanding the packing forces and solid-state properties of the compound, which can influence its physical characteristics such as melting point and solubility.

Table 1: Crystal Data for Racemic 2-Amino-2,3-dimethylbutanamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.1766 (8) Å |

| b | 6.1741 (4) Å |

| c | 10.2322 (5) Å |

| β | 94.682 (6)° |

| Volume | 766.69 (8) ų |

| Z | 4 |

| Temperature | 120 K |

This interactive table summarizes the crystallographic data obtained from the analysis of the racemic mixture.

To determine the absolute configuration of an enantiomerically pure sample of this compound, it would need to be crystallized in a non-centrosymmetric (chiral) space group. ed.ac.uk The analysis of anomalous scattering effects, often enhanced by using a specific X-ray wavelength or by derivatizing the molecule with a heavier atom, would then allow for the definitive assignment of its (R) configuration. thieme-connect.de

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and dynamics of molecules in solution. mdpi.comnih.gov Unlike solid-state methods, NMR provides insight into the conformational ensemble that a flexible molecule like this compound adopts in a solution environment. nih.govutoronto.ca

A complete structural and dynamic characterization via NMR begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts. mdpi.com This is achieved through a series of multidimensional NMR experiments.

Key NMR experiments for conformational analysis include:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify protons that are part of the same spin system, helping to assign resonances to specific amino acid residues. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These are the primary methods for determining the solution-state conformation. They detect through-space correlations between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to calculate a three-dimensional structure. mdpi.comnih.gov

Coupling Constants (J-coupling): The magnitude of three-bond scalar coupling constants (³J), such as ³J(HN,Hα), is related to the dihedral angle (φ) between the coupled nuclei via the Karplus equation. mdpi.com This information is crucial for defining the backbone conformation of the molecule.

The dynamic nature of the molecule in solution can also be investigated using NMR. nih.gov Techniques such as relaxation studies can probe motions on different timescales, revealing the flexibility of the molecular backbone and side chains. For this compound, this would involve analyzing the t-butyl group's rotation and the flexibility of the amide and amino groups.

Table 2: NMR Spectroscopy Techniques for Conformational Analysis

| NMR Experiment | Information Obtained |

|---|---|

| 1D ¹H and ¹³C | Provides initial information on the chemical environment of nuclei. |

| 2D TOCSY | Identifies coupled proton networks within the molecule. |

| 2D NOESY/ROESY | Provides through-space proton-proton distance restraints for 3D structure calculation. mdpi.comnih.gov |

| J-Coupling Analysis | Determines dihedral angles, particularly for the molecular backbone. mdpi.com |

| Relaxation Studies | Characterizes molecular dynamics and flexibility on various timescales. nih.gov |

This interactive table outlines common NMR experiments and their application in studying the solution-state structure and dynamics of molecules like this compound.

Mass Spectrometry (MS) for Confirmation of Synthetic Intermediates and Products

Mass spectrometry (MS) is an essential analytical technique in synthetic chemistry for the rapid confirmation of molecular weights of reactants, intermediates, and final products. Its high sensitivity and accuracy make it indispensable for monitoring the progress of a chemical reaction and verifying the identity of the target compound.

In the synthesis of this compound, MS would be employed at various stages. For instance, in a synthesis starting from 2-amino-2,3-dimethylbutanonitrile, MS would be used to confirm the mass of the starting material and the final amide product. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which allows for the determination of the elemental formula of a compound. nih.gov

The primary role of MS in this context is to verify the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound (C₆H₁₄N₂O), the expected monoisotopic mass is 130.1106 g/mol . nih.govepa.gov Observing a signal corresponding to an m/z of approximately 131.118 in the mass spectrum would confirm the successful synthesis of the desired product. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural confirmation.

Table 3: Mass Spectrometry in the Synthesis of this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (g/mol) | Role in Synthesis |

|---|---|---|---|

| 2-Amino-2,3-dimethylbutanonitrile nih.gov | C₆H₁₂N₂ | 112.1000 | Starting Material |

| This compound nih.gov | C₆H₁₄N₂O | 130.1106 | Final Product |

This interactive table shows how mass spectrometry is used to confirm the molecular weights of key compounds in a potential synthetic route.

Computational and Theoretical Chemistry Studies of R 2 Amino 3,3 Dimethylbutanamide and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Stability

A comprehensive understanding of the conformational landscape of (R)-2-Amino-3,3-dimethylbutanamide is crucial, as its biological activity and physical properties are intrinsically linked to its three-dimensional structure. Molecular dynamics (MD) simulations are the primary computational tool for exploring the conformational space of a molecule over time.

To date, no specific MD simulation studies have been published for this compound. Such a study would involve placing the molecule in a simulated environment, typically a solvent box of water, and calculating the forces between atoms to model their motion over a specific period. The resulting trajectory would provide a wealth of information about the molecule's flexibility and preferred conformations.

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Root Mean Square Fluctuation (RMSF): To pinpoint the most flexible regions of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule's structure over time.

Dihedral Angle Analysis: To identify the most populated rotameric states around key single bonds.

While general studies on the conformational analysis of other chiral amino acid amides and dipeptides exist, these findings cannot be directly extrapolated to this compound due to the unique influence of its tert-butyl group. nih.govresearchgate.net

Table 2: Key Conformational Angles for this compound (Hypothetical from MD Simulations)

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| φ (phi) | C'-N-Cα-C' | -150, -60, 60 |

| ψ (psi) | N-Cα-C'-N | -150, 0, 150 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -170, -60, 60 |

Note: This table presents a hypothetical outcome of a dihedral angle analysis from MD simulations. The specific values would depend on the force field used and the simulation conditions.

In Silico Screening and Design of Novel Derivatives

The scaffold of this compound presents a starting point for the design of novel molecules with potentially enhanced properties. In silico techniques, such as virtual screening and structure-based drug design, are powerful tools for this purpose. However, the literature is currently silent on the application of these methods to this specific compound.

A typical workflow for the in silico design of derivatives would involve:

Defining a target: Identifying a biological target (e.g., an enzyme or receptor) where derivatives of this compound might exhibit activity.

Virtual Library Generation: Creating a virtual library of derivatives by modifying the parent scaffold. This could involve altering the amide group, substituting the amino group, or modifying the tert-butyl group.

Molecular Docking: Computationally predicting the binding mode and affinity of the virtual derivatives to the target's binding site.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.

The absence of such studies for this compound indicates a significant opportunity for future research, particularly if a relevant biological target is identified. General principles of in silico peptide design and virtual screening of non-natural amino acids are well-established and could be readily applied. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The industrial synthesis of 2-amino-3,3-dimethylbutanamide has traditionally relied on chemical methods. google.comgoogle.com These processes often begin with 3-methyl-2-butanone, which undergoes a Strecker reaction to form the corresponding aminonitrile (2-amino-2,3-dimethylbutyronitrile). google.comnih.gov This intermediate is then hydrolyzed to the final amide product under harsh conditions using strong acids, such as sulfuric acid, or bases. google.comnih.gov While effective, these methods pose environmental concerns due to the use of corrosive reagents and the generation of significant waste. google.com

In response, a key area of future research is the development of greener, more sustainable synthetic routes. A highly promising direction is the use of biocatalysis. Recent advancements have demonstrated the efficacy of microbial nitrile hydratase enzymes for this transformation. google.comgoogle.com This biocatalytic approach involves the hydration of 2-amino-2,3-dimethylbutyronitrile to (R)-2-Amino-3,3-dimethylbutanamide under significantly milder conditions. google.com

Key research findings indicate that nitrile hydratase from microorganisms such as Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus erythropolis can catalyze this reaction efficiently. google.comgoogle.com The benefits of this enzymatic method are numerous, including mild reaction conditions (e.g., temperatures between 20-40°C and near-neutral pH), high yields and conversion rates often exceeding 95%, reduced wastewater discharge, and lower production costs. google.comgoogle.com

Future research will likely focus on:

Screening for and engineering more robust and efficient nitrile hydratase enzymes with higher tolerance to substrate and product concentrations.

Optimizing fermentation processes to increase enzyme production and reduce costs.

Developing immobilized enzyme systems for continuous flow production, enhancing catalyst reusability and simplifying product purification.

Table 1: Comparison of Synthetic Methodologies for 2-Amino-3,3-dimethylbutanamide

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Starting Material | 3-Methyl-2-butanone | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagents | Strong acids (e.g., Sulfuric Acid) or bases | Nitrile Hydratase Enzyme |

| Reaction Conditions | Harsh (Strong acidic/basic medium) | Mild (Near-neutral pH, 20-40°C) |

| Environmental Impact | Significant wastewater, use of corrosive materials | Environmentally friendly, low waste |

| Yield | Variable | High (>95%) |

| Primary Reference | google.comgoogle.comnih.gov | google.comgoogle.com |

Exploration of New Catalytic Applications for Derived Chiral Ligands

The inherent chirality and structural rigidity of this compound make it an excellent starting point for the design of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

While the parent amide itself is not typically a ligand, it serves as a versatile chiral scaffold. The primary amine and amide functionalities can be readily modified to create a diverse library of ligands, such as Schiff bases, phosphine-oxazolines (PHOX), or bidentate N,N-ligands. The bulky tert-butyl group can effectively shield one face of a metal catalyst, creating a well-defined chiral environment that can induce high stereoselectivity in a variety of chemical reactions.

Future research in this domain is aimed at:

Designing and synthesizing novel ligand families: This involves derivatizing the amine or amide group of this compound to create ligands for specific catalytic applications, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.

Investigating catalytic performance: Researchers will explore the efficacy of these new ligands in metal-catalyzed reactions (e.g., with iridium, rhodium, palladium), aiming to achieve high enantioselectivity and turnover numbers for challenging substrates.

Computational modeling: Using computational tools to model ligand-metal complexes and transition states to better understand the sources of stereocontrol and to rationally design more effective ligands.

The development of new ligands derived from this accessible chiral building block holds the promise of enabling more efficient and selective syntheses of complex chiral molecules.

Integration into Advanced Materials Science Research and Supramolecular Chemistry

The precise three-dimensional structure of this compound makes it an intriguing component for the construction of ordered molecular assemblies and advanced functional materials. The field of supramolecular chemistry, which studies chemistry "beyond the molecule," provides a framework for utilizing such building blocks to create complex systems with emergent properties.

Crystallographic studies of the racemic form of 2-amino-2,3-dimethylbutanamide reveal the formation of extensive three-dimensional networks held together by intermolecular N—H⋯O hydrogen bonds. nih.gov This inherent ability to self-assemble through specific, directional non-covalent interactions is a key feature that can be exploited in materials design.

Emerging research directions include:

Chiral Polymers and Frameworks: Incorporating the this compound unit into polymer backbones or as pendants could lead to new chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography. Its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could generate porous materials with chiral channels for enantioselective adsorption or catalysis.

Supramolecular Gels: The directional hydrogen bonding capabilities of the molecule could be harnessed to form stimuli-responsive supramolecular gels. These "smart" materials can change their properties in response to external triggers like temperature or pH.

Crystal Engineering: Systematically studying how modifications to the molecular structure affect the crystal packing and hydrogen-bonding motifs. nih.gov This fundamental research allows for the rational design of crystalline materials with desired physical properties, such as nonlinear optics or piezoelectricity. The development of related chiral aminophosphonates highlights the potential for creating functionalized building blocks for new materials. mdpi.com

By leveraging the principles of molecular recognition and self-assembly, this compound is poised to become a valuable component in the toolkit of materials scientists and supramolecular chemists.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure (R)-2-Amino-3,3-dimethylbutanamide?

- Answer : Palladium-catalyzed intramolecular aminocarbonylation (as demonstrated in the synthesis of 2-amino-3-methylenephthalimides) can be adapted for constructing the amide bond in this compound . Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield and enantioselectivity. Chiral auxiliaries or asymmetric catalysis may be required to preserve the (R)-configuration. Substitution reactions involving branched-chain amino acid derivatives, as described in related compounds, could also serve as a starting point .

Q. How can the structure and enantiomeric purity of this compound be confirmed?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying the molecular structure, as shown in the characterization of analogous amides . Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry should be employed to assess enantiomeric excess. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy further validate functional groups and molecular weight .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer : The compound’s solubility in polar solvents (e.g., water, ethanol) can be inferred from structurally similar branched-chain amides with hydroxyl and amino groups . Stability studies should include pH-dependent degradation assays (e.g., in acidic/basic buffers) and thermal analysis (DSC/TGA). Storage at 2–8°C in inert atmospheres is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Answer : The compound’s branched alkyl chain and amide group suggest potential as a pharmacophore in enzyme inhibition or receptor binding. Molecular docking studies and competitive binding assays (e.g., SPR, ITC) can elucidate interactions with targets like proteases or G-protein-coupled receptors. Derivatives of this compound have been used in PROTACs (Proteolysis-Targeting Chimeras), indicating utility in targeted protein degradation .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Answer : Discrepancies may arise from divergent purification methods (e.g., column chromatography vs. recrystallization) or catalyst efficiency. Systematic optimization of reaction parameters (e.g., Pd catalyst source, ligand choice) and rigorous analytical validation (e.g., HPLC purity >98%) are necessary. Cross-referencing protocols from analogous syntheses (e.g., palladium-catalyzed amidation) helps identify critical variables .

Q. How can this compound be functionalized for use in drug discovery or materials science?

- Answer : The primary amine and amide groups enable diverse modifications:

- Acylation/alkylation : Introduce fluorophores or biotin tags for tracking.

- Metal coordination : Explore applications in catalysis using the amide as a ligand.

- Polymer incorporation : Use as a monomer in polyamides or hydrogels.

Reaction conditions must balance steric hindrance from the dimethyl group with reactivity, as seen in related branched molecules .

Q. What analytical challenges arise in detecting impurities or diastereomers in this compound?

- Answer : Impurities from incomplete reaction steps (e.g., unreacted intermediates) require LC-MS or GC-MS for detection. Diastereomers formed during synthesis can be resolved via chiral stationary phases in HPLC. Advanced techniques like X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, NOESY) provide definitive stereochemical confirmation .

Methodological Notes

- Synthesis : Prioritize asymmetric catalytic methods to avoid racemization.

- Characterization : Combine multiple spectroscopic techniques for cross-validation.

- Biological Assays : Use orthogonal assays (e.g., enzymatic activity + cellular uptake) to confirm mechanistic hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.